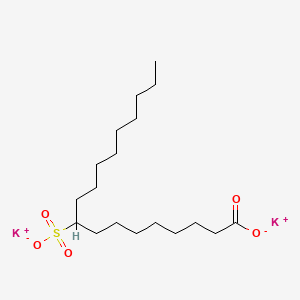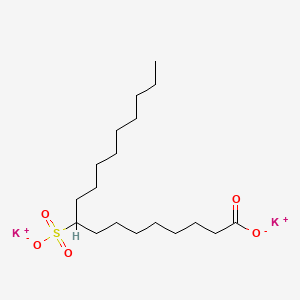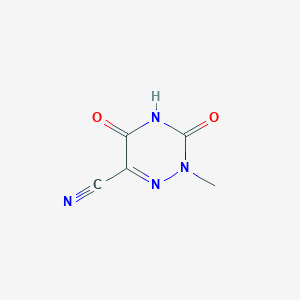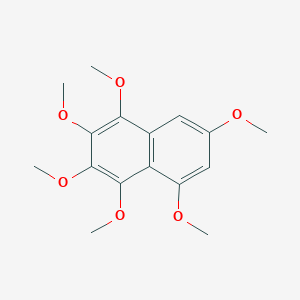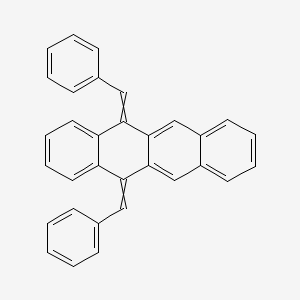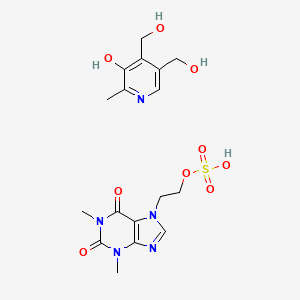![molecular formula C26H33N5O3S B14173595 N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide CAS No. 5290-59-5](/img/structure/B14173595.png)
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
The synthesis of N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiadiazole ring, followed by the introduction of the piperazine and naphthalene moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Analyse Des Réactions Chimiques
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide can be compared with other thiadiazole derivatives, such as:
- N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide
- 2-[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives
These compounds share similar structural features but may differ in their biological activities and applications
Propriétés
Numéro CAS |
5290-59-5 |
|---|---|
Formule moléculaire |
C26H33N5O3S |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C26H33N5O3S/c1-19(2)18-24-28-29-26(35-24)27-23(32)10-11-25(33)31-14-12-30(13-15-31)16-17-34-22-9-5-7-20-6-3-4-8-21(20)22/h3-9,19H,10-18H2,1-2H3,(H,27,29,32) |
Clé InChI |
FXUIMINJHLYWTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)CCOC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
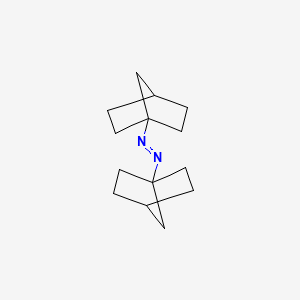
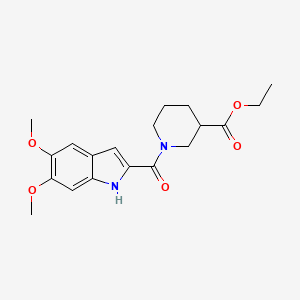
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)

